2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine
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Overview
Description
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine is a heterocyclic compound that contains both pyrazine and thiadiazole rings
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
1,3,4-thiadiazole derivatives are known to strongly interact with biomolecules such as proteins and dna . This interaction could lead to changes in cellular processes, potentially explaining the wide range of biological activities observed.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
The presence of the =n-c-s moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are known to contribute to low toxicity and in vivo stability , which could potentially impact the bioavailability of the compound.
Result of Action
albicans, with some compounds showing potent antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves the reaction of pyrazine derivatives with thiadiazole-containing compounds. One common method involves the use of hydrazonoyl halides as precursors, which react with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazine derivatives: Compounds containing the pyrazine ring are often used in medicinal chemistry for their diverse biological properties.
Uniqueness
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine is unique due to the combination of the pyrazine and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8-4-14-10(5-13-8)12(18)17-3-2-9(7-17)19-11-6-15-20-16-11/h4-6,9H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGNCPQQSJFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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